N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-(dimethylamino)phenyl groups can be done via nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding N-oxide derivative, while reduction could produce a fully reduced amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
- N-(4-chlorophenyl)-2-[4-(methylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
Uniqueness
N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both the 4-chlorophenyl and 4-(dimethylamino)phenyl groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18ClN5 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H18ClN5/c1-25(2)17-9-3-14(4-10-17)19-20(23-16-7-5-15(21)6-8-16)26-12-11-22-13-18(26)24-19/h3-13,23H,1-2H3 |
InChI Key |
UWCWKRPBMHEYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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